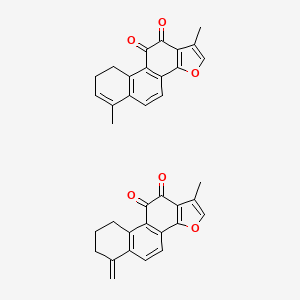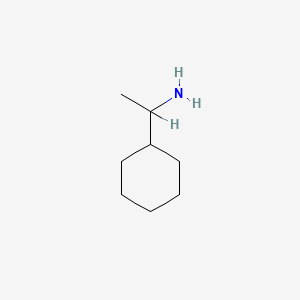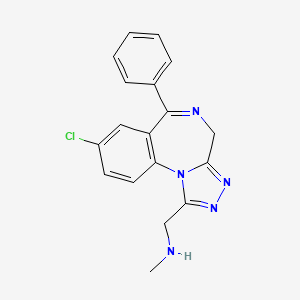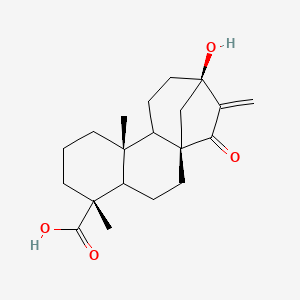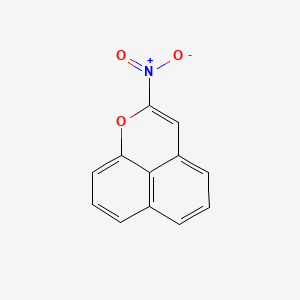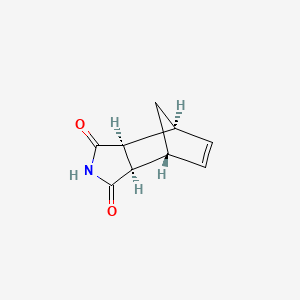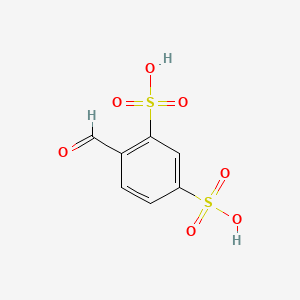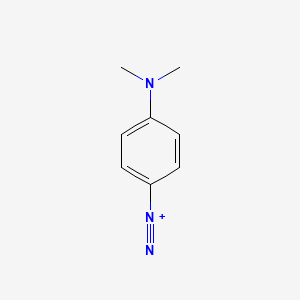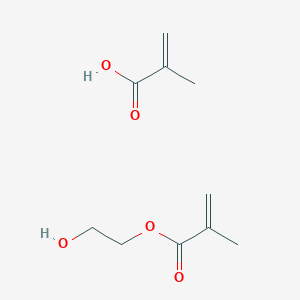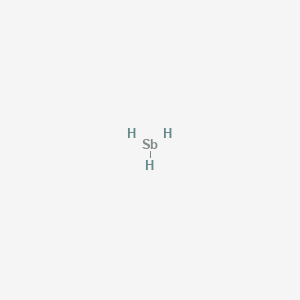
Stibine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stibine appears as a colorless gas with a disagreeable odor. A moderate fire hazard that may yield toxic fumes when heated above 392°F. Irritating to skin, eyes, and mucous membranes. Heavier than air. If exposed to prolonged fire or intense heat, the container may rupture violently or rocket.
Stibane is an antimony hydride and a mononuclear parent hydride. It is a conjugate base of a stibonium.
Wissenschaftliche Forschungsanwendungen
Electrolytic Formation and Applications
Stibine formation through electrolytic reduction of aqueous antimony solutions is a significant area of research. Tomlinson (1964) explored this process, highlighting that the rate of stibine formation depends on factors such as total current and pH, with different cathode materials impacting the rate. This research is crucial for understanding stibine's electrolytic production and its applications in various industrial processes (Tomlinson, 1964).
Coordination Chemistry and Complex Formation
Developments in the coordination chemistry of stibine, including new ligand syntheses and coordination complexes, are vital. Greenacre, Levason, and Reid (2020) reviewed recent findings in this field, discussing the nature of metal-stibine bonds and emerging applications in catalysis and as sensors (Greenacre, Levason & Reid, 2020). Additionally, Levason and Reid (2006) provided insights into the metal complexes of tertiary monostibines and their properties (Levason & Reid, 2006).
Use in Chemical Beam Epitaxial Growth and Etching
Foord et al. (1998) investigated the use of stibine in chemical beam epitaxial growth, highlighting its straightforward handling and its similar surface reactivity pattern to arsine and phosphine. This research is significant for understanding stibine's role in the growth of semiconductor materials (Foord, Howard, McGrady & Davies, 1998).
Vapour Pressure and Thermodynamic Analysis
Research by Berka, Briggs, Millard, and Jolly (1960) on the vapour pressure of stibine contributes to understanding its physical properties and potential applications in various scientific fields, such as material science and thermodynamics (Berka, Briggs, Millard & Jolly, 1960).
Electrochemical Hydride Generation for Total Antimony Determination
The work of Ding and Sturgeon (1996) on electrochemical hydride generation for total antimony determination in natural waters shows stibine's role in environmental analysis and monitoring (Ding & Sturgeon, 1996).
Analysis of Stibine in Air
Cross (1979) developed a method for measuring stibine in air, crucial for occupational health and environmental monitoring. This research underscores stibine's significance in air quality assessment and public health (Cross, 1979).
Eigenschaften
CAS-Nummer |
7803-52-3 |
|---|---|
Produktname |
Stibine |
Molekularformel |
SbH3 H3S |
Molekulargewicht |
124.78 g/mol |
IUPAC-Name |
stibane |
InChI |
InChI=1S/Sb.3H |
InChI-Schlüssel |
OUULRIDHGPHMNQ-UHFFFAOYSA-N |
SMILES |
[SbH3] |
Kanonische SMILES |
[SbH3] |
Siedepunkt |
-1 °F at 760 mm Hg (NIOSH, 2016) -17 °C -18 °C -1°F |
Color/Form |
Colorless gas Thermally unstable gas, forming colorless liquid and crystals at liquid air temperature |
Dichte |
5.100 g/L Relative density (water = 1): 2.26 (-25 °C) 4.31(relative gas density) |
Flammpunkt |
Flammable gas NA (Gas) |
melting_point |
-126 °F (NIOSH, 2016) -88 °C -126°F |
Andere CAS-Nummern |
13940-35-7 20346-77-4 7803-52-3 |
Physikalische Beschreibung |
Stibine appears as a colorless gas with a disagreeable odor. A moderate fire hazard that may yield toxic fumes when heated above 392°F. Irritating to skin, eyes, and mucous membranes. Heavier than air. If exposed to prolonged fire or intense heat, the container may rupture violently or rocket. COLOURLESS COMPRESSED GAS WITH PUNGENT ODOUR. Colorless gas with a disagreeable odor like hydrogen sulfide. |
Piktogramme |
Flammable; Health Hazard |
Haltbarkeit |
Decomp slowly on standing at room temp; thermally less stable than arsine. |
Löslichkeit |
Slight (NIOSH, 2016) Slightly soluble in water 4.1 g/L at 0 °C in water The gas is slightly soluble in water. Soluble in ethanol Freely soluble in alcohol, carbon disulfide and other organic solvents Gas ... is very soluble in alcohol, carbon disulfide and organic solvents Solubility in water: poor Slight |
Synonyme |
antimony hydride antimony trihydride stibine |
Dampfdichte |
Relative vapor density (air = 1): 4.4 4.31 |
Dampfdruck |
greater than 1 atm (NIOSH, 2016) >1 atm |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



